molecular formula C15H13NO5 B5709579 Benzoic acid, 4-methoxy-, (4-nitrophenyl)methyl ester CAS No. 142599-44-8

Benzoic acid, 4-methoxy-, (4-nitrophenyl)methyl ester

Cat. No.: B5709579
CAS No.: 142599-44-8
M. Wt: 287.27 g/mol
InChI Key: DCTGPNBSVLWJEY-UHFFFAOYSA-N
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Description

Benzoic acid, 4-methoxy-, (4-nitrophenyl)methyl ester is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a benzoic acid moiety substituted with a methoxy group at the para position and a nitrophenyl group attached to the ester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-methoxy-, (4-nitrophenyl)methyl ester typically involves the esterification of 4-methoxybenzoic acid with (4-nitrophenyl)methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: 4-methoxybenzoic acid or 4-methoxybenzaldehyde.

    Reduction: 4-methoxybenzoic acid, (4-aminophenyl)methyl ester.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Benzoic acid, 4-methoxy-, (4-nitrophenyl)methyl ester has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a model compound in studies of esterification and aromatic substitution reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that can be activated in the body.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of benzoic acid, 4-methoxy-, (4-nitrophenyl)methyl ester depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitrophenyl group can undergo reduction to form an active amine, which may further interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 4-methoxy-, methyl ester
  • Benzoic acid, 4-nitro-, methyl ester
  • 2-Methoxy-4-nitrobenzoic acid

Uniqueness

Benzoic acid, 4-methoxy-, (4-nitrophenyl)methyl ester is unique due to the presence of both methoxy and nitrophenyl groups, which impart distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and applications that may not be achievable with simpler esters.

Properties

IUPAC Name

(4-nitrophenyl)methyl 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5/c1-20-14-8-4-12(5-9-14)15(17)21-10-11-2-6-13(7-3-11)16(18)19/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCTGPNBSVLWJEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30358384
Record name Benzoic acid, 4-methoxy-, (4-nitrophenyl)methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142599-44-8
Record name Benzoic acid, 4-methoxy-, (4-nitrophenyl)methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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